Sandaracopimaradiene-1alpha,9alpha-diol
Description
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(4S,4aR,4bR,7R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-4,4b-diol |
InChI |
InChI=1S/C20H32O2/c1-6-18(4)11-12-20(22)14(13-18)7-8-15-17(2,3)10-9-16(21)19(15,20)5/h6,13,15-16,21-22H,1,7-12H2,2-5H3/t15-,16-,18-,19+,20+/m0/s1 |
InChI Key |
NSRIQLOVXVWUAB-FLFBIERCSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@]2(C(=C1)CC[C@@H]3[C@@]2([C@H](CCC3(C)C)O)C)O)C=C |
Canonical SMILES |
CC1(CCC(C2(C1CCC3=CC(CCC32O)(C)C=C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Biosynthetic Relevance
This compound originates from the cyclization of geranylgeranyl diphosphate (GGDP), a universal diterpene precursor in plants. In rice (Oryza sativa), enzymatic modifications by diterpene synthases (e.g., OsCyc1, OsKS10) yield ent-sandaracopimaradiene, which undergoes oxidative modifications to form phytoalexins like oryzalexins A–F. The diol derivative is critical for understanding the biosynthetic pathway and enzymatic oxidation mechanisms that confer antifungal activity.
Challenges in Synthesis
The compound’s polycyclic structure, featuring a fused tricyclic framework with stereochemically defined hydroxyl groups at C1 and C9, necessitates precise synthetic control. Key challenges include:
-
Stereoselective cyclization to establish the decalin core.
-
Asymmetric introduction of hydroxyl groups with alpha-configuration.
-
Functional group compatibility during late-stage oxidations.
Asymmetric Synthesis of the Tricyclic Core
B-Alkyl Suzuki-Miyaura Coupling
The synthesis begins with the construction of the tricyclic scaffold via a B-alkyl Suzuki-Miyaura coupling, a method renowned for its efficiency in forming carbon-carbon bonds while preserving stereochemistry. In the case of ent-sandaracopimaradiene, optically active β-cyclohomogeranyl iodide (99% enantiomeric excess) is coupled with an aryl boronic ester under palladium catalysis (Pd(PPh₃)₄, K₃PO₄). This step yields a key intermediate with the correct stereochemistry for subsequent cyclization.
Reaction Conditions :
Lewis Acid-Mediated Cationic Cyclization
The coupled product undergoes Lewis acid-mediated cyclization to form the B-ring, a critical step in establishing the tricyclic structure. BF₃·OEt₂ is employed to generate a carbocation intermediate, which cyclizes to form the decalin system with trans-anti-trans ring junctures. This step is highly sensitive to reaction conditions, as minor deviations can lead to undesired ring conformations or racemization.
Optimized Protocol :
-
Lewis Acid: BF₃·OEt₂ (1.2 equiv).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Temperature: −78°C to 0°C.
-
Outcome: 85% yield of tricyclic enone after recrystallization.
Dihydroxylation Strategies for 1alpha,9alpha-Diol Formation
Syn-Dihydroxylation via Osmium Tetroxide
The introduction of hydroxyl groups at C1 and C9 employs syn-dihydroxylation, typically using osmium tetroxide (OsO₄) in pyridine. This method ensures cis-hydroxylation across the double bond, followed by stereochemical inversion to achieve the alpha-configuration.
Procedure :
Anti-Dihydroxylation via Epoxide Opening
An alternative approach involves epoxidation of the double bond followed by acid-catalyzed ring opening. While less common for this target, it offers a route to anti-diols if required.
Limitations :
Late-Stage Functionalization and Oxidation
Dess-Martin Periodinane Oxidation
Primary alcohol groups are oxidized to aldehydes using Dess-Martin periodinane, enabling further functionalization. For example, allylic alcohols derived from Birch reduction are oxidized to enals, which undergo Wittig olefination to install exocyclic methylene groups.
Conditions :
Wittig Olefination
The enal intermediate reacts with methylenetriphenylphosphorane (Ph₃P=CH₂) to form the exocyclic double bond, a hallmark of sandaracopimaradiene derivatives.
Optimization :
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra confirm the structure and stereochemistry:
Optical Rotation
The synthetic diol exhibits [α]D²⁵ +28.6 (c = 0.5, CHCl₃), matching natural isolates and confirming enantiomeric purity.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Stereoselectivity |
|---|---|---|---|
| B-Alkyl Suzuki-Miyaura | Carbon-carbon bond formation | 74% | High (99% e.e.) |
| OsO₄ Dihydroxylation | syn-Diol formation | 90% | >90% syn |
| Dess-Martin Oxidation | Alcohol to aldehyde | 81% | N/A |
Q & A
Basic Questions
Q. What analytical techniques are critical for characterizing the structural features of Sandaracopimaradiene-1alpha,9alpha-diol?
- Methodological Answer : The compound’s tricyclic diterpenoid backbone requires multi-modal analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is essential for resolving stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguities in spatial arrangement. Validation should follow standardized protocols for diterpenoids, ensuring reproducibility .
Q. How can researchers isolate this compound from natural sources?
- Methodological Answer : Extraction typically involves non-polar solvents (e.g., dichloromethane) from plant resins, followed by fractionation using column chromatography (silica gel or Sephadex LH-20). Reverse-phase HPLC with UV/ELSD detection isolates pure fractions. Purity assessment via TLC and comparative NMR with reference spectra is critical. Document extraction yields and solvent systems to enable replication .
Q. What are the primary biological systems or assays used to study this compound’s bioactivity?
- Methodological Answer : Initial screens focus on antimicrobial (e.g., agar diffusion assays), anti-inflammatory (COX-2 inhibition), or cytotoxic (MTT assay on cancer cell lines) activities. Dose-response curves (IC₅₀ values) and positive/negative controls (e.g., dexamethasone for inflammation) are mandatory. Include solvent controls to rule out artifacts .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biosynthetic pathway of this compound?
- Methodological Answer : Isotopic labeling (¹³C-glucose tracing) in plant cell cultures identifies precursor incorporation. Gene silencing (RNAi) or CRISPR-Cas9 knockout of putative diterpene synthase genes in model organisms (e.g., Salvia miltiorrhiza) can pinpoint enzymatic steps. Metabolomic profiling (LC-MS/MS) tracks intermediate accumulation. Ensure feasibility by piloting small-scale cultures .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line origin, passage number, incubation time). Perform meta-analyses to identify confounding variables (e.g., solvent purity, concentration ranges). Cross-validate using orthogonal assays (e.g., apoptosis markers alongside cytotoxicity). Address ethical and practical constraints via FINER criteria .
Q. How can computational models predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) screens against protein databases (PDB) to identify binding sites. Molecular dynamics simulations (GROMACS) assess stability over time. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. Calibrate force fields using experimental data from related diterpenoids .
Q. What experimental frameworks are suitable for studying the compound’s stability under varying physicochemical conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC-UV and LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf life. Include excipient compatibility tests if formulating drug delivery systems .
Data Presentation Guidelines
- Tables : Include retention times (HPLC), spectral data (NMR shifts), and bioassay IC₅₀ values. Label tables as "Table 1. Structural Elucidation Data" or "Table 2. Cytotoxicity Profiling."
- Figures : Use schematics for biosynthetic pathways or docking poses. Ensure axis labels and error bars (SD/SEM) are explicit .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
